2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate
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Overview
Description
2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a pyrazolyl group, and an acetate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Pyrazolyl Group: The pyrazolyl group is introduced through a condensation reaction between a hydrazine derivative and a suitable ketone or aldehyde.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 7-position of the chromen-4-one core using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl benzoate
- 2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl propionate
- 2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl butyrate
Uniqueness
What sets 2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate apart from similar compounds is its specific acetate ester group, which can influence its solubility, reactivity, and biological activity. This unique structural feature may enhance its potential as a bioactive molecule and its versatility in various applications.
Properties
CAS No. |
51411-95-1 |
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Molecular Formula |
C21H16N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)chromen-7-yl] acetate |
InChI |
InChI=1S/C21H16N2O4/c1-13-20(15-11-22-23(12-15)16-6-4-3-5-7-16)21(25)18-9-8-17(27-14(2)24)10-19(18)26-13/h3-12H,1-2H3 |
InChI Key |
LHIITZVFWMPOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CN(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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